molecular formula C12H11N3OS B7529201 3,4-dihydro-2H-quinolin-1-yl(thiadiazol-4-yl)methanone

3,4-dihydro-2H-quinolin-1-yl(thiadiazol-4-yl)methanone

Cat. No. B7529201
M. Wt: 245.30 g/mol
InChI Key: HVVOFFSZCXMFDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-dihydro-2H-quinolin-1-yl(thiadiazol-4-yl)methanone, also known as DHTM, is a heterocyclic compound that has been extensively studied for its potential applications in scientific research. DHTM has been found to possess unique biochemical and physiological properties that make it an attractive candidate for a wide range of research studies. In

Mechanism of Action

The mechanism of action of 3,4-dihydro-2H-quinolin-1-yl(thiadiazol-4-yl)methanone is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. 3,4-dihydro-2H-quinolin-1-yl(thiadiazol-4-yl)methanone has been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are enzymes that break down the neurotransmitter acetylcholine. By inhibiting these enzymes, 3,4-dihydro-2H-quinolin-1-yl(thiadiazol-4-yl)methanone can increase the levels of acetylcholine in the brain, which can improve cognitive function. Additionally, 3,4-dihydro-2H-quinolin-1-yl(thiadiazol-4-yl)methanone has been found to interact with certain receptors in the body, such as the sigma-1 receptor, which is involved in the regulation of various physiological processes.
Biochemical and Physiological Effects:
3,4-dihydro-2H-quinolin-1-yl(thiadiazol-4-yl)methanone has been found to possess a range of biochemical and physiological effects. It has been shown to improve cognitive function in animal models, suggesting that it may have potential as a treatment for Alzheimer's disease. Additionally, 3,4-dihydro-2H-quinolin-1-yl(thiadiazol-4-yl)methanone has been found to have anticancer properties, making it a promising candidate for the development of new cancer therapies. 3,4-dihydro-2H-quinolin-1-yl(thiadiazol-4-yl)methanone has also been found to have anti-inflammatory properties, which may make it useful for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 3,4-dihydro-2H-quinolin-1-yl(thiadiazol-4-yl)methanone in lab experiments is its high purity and yield. The synthesis method for 3,4-dihydro-2H-quinolin-1-yl(thiadiazol-4-yl)methanone has been optimized for high yield and purity, making it an efficient and reliable method for obtaining the compound. Additionally, 3,4-dihydro-2H-quinolin-1-yl(thiadiazol-4-yl)methanone has been extensively studied for its potential applications in scientific research, making it a well-characterized compound with known properties and effects. However, one limitation of using 3,4-dihydro-2H-quinolin-1-yl(thiadiazol-4-yl)methanone in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to interpret the results of experiments.

Future Directions

There are many potential future directions for research involving 3,4-dihydro-2H-quinolin-1-yl(thiadiazol-4-yl)methanone. One direction is the development of new Alzheimer's disease therapies based on the inhibition of acetylcholinesterase and butyrylcholinesterase. Additionally, 3,4-dihydro-2H-quinolin-1-yl(thiadiazol-4-yl)methanone may have potential as a treatment for cancer, and further research is needed to explore its anticancer properties. Another potential direction is the development of new anti-inflammatory therapies based on the anti-inflammatory properties of 3,4-dihydro-2H-quinolin-1-yl(thiadiazol-4-yl)methanone. Finally, further research is needed to fully understand the mechanism of action of 3,4-dihydro-2H-quinolin-1-yl(thiadiazol-4-yl)methanone, which may lead to new insights into its potential applications in scientific research.

Synthesis Methods

The synthesis of 3,4-dihydro-2H-quinolin-1-yl(thiadiazol-4-yl)methanone involves the reaction of 2-aminobenzamide with thiadiazole-4-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The resulting compound is then subjected to reduction with sodium borohydride to obtain the final product, 3,4-dihydro-2H-quinolin-1-yl(thiadiazol-4-yl)methanone. This method has been optimized for high yield and purity, making it an efficient and reliable method for the synthesis of 3,4-dihydro-2H-quinolin-1-yl(thiadiazol-4-yl)methanone.

Scientific Research Applications

3,4-dihydro-2H-quinolin-1-yl(thiadiazol-4-yl)methanone has been extensively studied for its potential applications in scientific research. It has been found to possess unique properties that make it an attractive candidate for a wide range of research studies, including drug discovery, neurobiology, and cancer research. 3,4-dihydro-2H-quinolin-1-yl(thiadiazol-4-yl)methanone has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, making it a potential candidate for the treatment of Alzheimer's disease. Additionally, 3,4-dihydro-2H-quinolin-1-yl(thiadiazol-4-yl)methanone has been found to have anticancer properties, making it a promising candidate for the development of new cancer therapies.

properties

IUPAC Name

3,4-dihydro-2H-quinolin-1-yl(thiadiazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3OS/c16-12(10-8-17-14-13-10)15-7-3-5-9-4-1-2-6-11(9)15/h1-2,4,6,8H,3,5,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVVOFFSZCXMFDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)C3=CSN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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